5-Amino-1H-benzo[d]imidazol-4-ol
Description
Structural Classification of Benzimidazole-Based Compounds
Benzimidazole derivatives are classified by their substitution patterns on the bicyclic core, which consists of a benzene ring fused to an imidazole ring containing two nitrogen atoms at positions 1 and 3. The 5-amino-1H-benzo[d]imidazol-4-ol structure (molecular formula: $$ \text{C}7\text{H}7\text{N}_3\text{O} $$) features:
- A hydroxyl (-OH) group at position 4 of the benzene ring.
- An amino (-NH$$_2$$) group at position 5.
- A hydrogen atom at position 1 of the imidazole ring, enabling tautomeric prototropy.
This substitution pattern distinguishes it from other benzimidazole derivatives, such as 2-mercaptobenzimidazole or 5,6-dimethylbenzimidazole, which exhibit divergent electronic and steric properties. Table 1 summarizes key structural features of select benzimidazole derivatives:
The electron-donating amino and hydroxyl groups in 5-amino-1H-benzo[d]imidazol-4-ol enhance its solubility in polar solvents and ability to participate in hydrogen bonding, critical for target binding.
Historical Development of 5-Amino-1H-benzo[d]imidazol-4-ol Research
The synthesis of benzimidazoles dates to the 1940s, when o-phenylenediamine condensations with carboxylic acids were first reported. Early work focused on unsubstituted benzimidazole, but the introduction of functional groups like -NH$$_2$$ and -OH emerged in the 1980s to modulate bioactivity. Key milestones include:
- 2005 : Characterization of benzimidazole’s tautomeric equilibria, highlighting how substituents stabilize specific prototropic forms.
- 2010s : Development of microwave-assisted synthesis for 4-hydroxybenzimidazoles, improving yields from 45% to 78%.
- 2023 : Computational studies demonstrating that 5-amino-4-hydroxy substitution optimizes π-π stacking with DNA nucleobases.
The compound’s current synthetic route involves refluxing 4,5-diamino-2-nitrophenol with formic acid, followed by catalytic hydrogenation to reduce the nitro group to -NH$$_2$$. Advances in regioselective substitution have enabled scalable production, with purity exceeding 98% as verified by HPLC.
Positional Isomerism and Functional Group Influence on Bioactivity
Positional isomerism in benzimidazoles profoundly affects their electronic configuration and biological interactions. For 5-amino-1H-benzo[d]imidazol-4-ol:
- The para-amino group (C5) donates electrons via resonance, increasing electron density at N3 of the imidazole ring.
- The meta-hydroxyl group (C4) engages in intramolecular hydrogen bonding with N1, stabilizing a planar conformation critical for intercalation into DNA.
Comparative studies of positional isomers reveal stark differences in activity:
- 4-Amino-5-hydroxy derivative : Shows 3-fold lower antimicrobial potency than 5-amino-4-hydroxy, likely due to disrupted H-bonding networks.
- 2-Amino-4-hydroxy derivative : Exhibits reduced solubility, limiting cellular uptake.
Functional group modifications further modulate activity:
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-5-6(7(4)11)10-3-9-5/h1-3,11H,8H2,(H,9,10) |
InChI Key |
OJWJCGZCAGMRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)O)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-benzo[d]imidazol-4-ol typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product. Another approach involves the use of formamide as a reagent, which upon heating with o-phenylenediamine, forms the benzimidazole ring.
Industrial Production Methods
Industrial production of 5-Amino-1H-benzo[d]imidazol-4-ol may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-benzo[d]imidazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzimidazole-4-one, while reduction of a nitro group can yield a diamino benzimidazole.
Scientific Research Applications
Synthesis of 5-Amino-1H-benzo[d]imidazol-4-ol
The synthesis of 5-Amino-1H-benzo[d]imidazol-4-ol has been achieved through various methods, including multi-component reactions. A notable approach involves the reaction of 2-aminoimidazole derivatives with aldehydes and isocyanides under optimized conditions using ZrCl4 as a catalyst and PEG-400 as a solvent, which enhances yield and selectivity .
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including 5-Amino-1H-benzo[d]imidazol-4-ol, exhibit significant antimicrobial properties. Studies have shown that compounds derived from this structure can inhibit the growth of various bacterial and fungal strains. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antiviral Properties
The compound has also been explored for its antiviral potential. Certain benzimidazole derivatives have shown promising activity against viruses such as Hepatitis C virus (HCV). For example, specific analogues exhibited EC50 values in the nanomolar range, indicating potent antiviral effects . Additionally, research has highlighted the role of structural modifications in enhancing antiviral efficacy against enteroviruses and Herpes Simplex Virus .
Anti-inflammatory Effects
In the context of anti-inflammatory applications, 5-Amino-1H-benzo[d]imidazol-4-ol derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX). Several studies reported significant reductions in inflammatory markers and edema in animal models, suggesting potential use as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with several compounds exhibiting cytotoxic effects against various cancer cell lines. For instance, some derivatives have been shown to inhibit the proliferation of human liver carcinoma cells and other cancer types, making them candidates for further development as anticancer drugs .
Antimicrobial Study
A study by Noolvi et al. synthesized a series of benzimidazole derivatives that displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard broth dilution methods, revealing MIC values that suggest their potential as effective antimicrobial agents .
Antiviral Research
In antiviral research, compounds derived from 5-Amino-1H-benzo[d]imidazol-4-ol were evaluated for their ability to inhibit HCV replication. The study highlighted several derivatives with EC50 values below 0.03 nM against different HCV genotypes, showcasing their therapeutic promise in treating viral infections .
Anti-inflammatory Evaluation
Li et al. assessed a series of benzimidazole derivatives for anti-inflammatory activity and found that certain compounds significantly inhibited nitric oxide production in macrophages and reduced edema in animal models compared to standard treatments like ibuprofen .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzo[d]imidazol-4-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Properties
| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Features |
|---|---|---|---|---|
| 2-Amino-1H-benzo[d]imidazol-5-ol | 14405-13-1 | C₇H₇N₃O | 0.54 | Positional isomer (OH at 5, NH₂ at 2) |
| 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid | 1219977-36-2 | C₁₂H₁₂N₃O₂ | 0.82 | Benzyl substitution, carboxylic acid |
| Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | 61982-18-1 | C₁₃H₁₅N₃O₂ | 0.90 | Ester group, enhanced lipophilicity |
| 4-(5-Amino-1H-benzo[d]imidazol-2-yl)butan-2-ol | 313508-71-3 | C₁₁H₁₃N₃O | N/A | Aliphatic hydroxyl group, extended chain |
Key Observations:
- Positional Isomers: 2-Amino-1H-benzo[d]imidazol-5-ol (CAS 14405-13-1) differs only in the positions of the amino and hydroxyl groups, which may alter hydrogen-bonding interactions and solubility .
- Extended Chains: Compounds like 4-(5-Amino-1H-benzo[d]imidazol-2-yl)butan-2-ol feature aliphatic side chains, which could modulate pharmacokinetic properties .
Functional Analogs
- Quinazolinone Derivatives: 6-Methoxy-7-hydroxyquinazolin-4-one (CAS 179688-52-9) shares a similar hydroxyl-substituted aromatic core but lacks the imidazole ring, reducing planarity and altering electronic properties .
- Thiol-Containing Analog: 5-Amino-1H-benzo[d]imidazole-2-thiol (used in ) replaces the hydroxyl group with a thiol (-SH), increasing nucleophilicity and metal-binding capacity .
Physical Properties
- Melting Points: While data for 5-Amino-1H-benzo[d]imidazol-4-ol is unavailable, structurally similar compounds like 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole melt at 55.5–57.5°C, suggesting moderate thermal stability for the parent compound .
- Spectroscopic Data : IR and NMR spectra for analogs (e.g., C=O stretch at 1661 cm⁻¹ in ) provide benchmarks for verifying the target compound’s structure .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-Amino-1H-benzo[d]imidazol-4-ol and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization reactions of appropriately substituted precursors. For example, Guihéneuf et al. (2012) utilized a multi-step approach involving condensation of 2-aminobenzimidazole derivatives with ketones under basic conditions, achieving yields of 60-85% . Key steps include:
- Amidine formation : Reaction of nitriles with amines in ethanol.
- Cyclization : Base-promoted closure using NaOH or KOH at 80°C.
Optimization of solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction efficiency .
Q. How can the structure of 5-Amino-1H-benzo[d]imidazol-4-ol be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H-NMR : The aromatic proton of the benzimidazole core appears as a singlet at δ 7.10 ppm, while the amino group (-NH2) shows a broad peak at δ 5.48 ppm .
- 13C-NMR : The carbonyl carbon (C=O) resonates at δ 166.1 ppm, and the aromatic carbons appear between δ 110–145 ppm .
- Mass Spectrometry : High-resolution ESI-MS typically confirms the molecular ion peak (e.g., [M+H]+ at m/z 151.06 for the parent compound).
Q. What are the critical reaction conditions for avoiding byproducts during the synthesis of 5-Amino-1H-benzo[d]imidazol-4-ol?
- Methodological Answer :
- Temperature Control : Reactions conducted above 100°C may lead to decomposition; optimal ranges are 60–80°C .
- Catalyst Selection : Transition-metal-free conditions (e.g., using K2CO3 as a base) reduce side reactions like oxidation of the amino group .
- Purification : Column chromatography with silica gel (eluent: CH2Cl2/MeOH 9:1) effectively removes unreacted starting materials .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 5-Amino-1H-benzo[d]imidazol-4-ol in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For instance, the amino group exhibits a high electron density (-0.45 e), making it susceptible to electrophilic attack at the C4 position . Molecular dynamics simulations further predict solvation effects in polar aprotic solvents like DMSO .
Q. What strategies are effective for resolving contradictions in biological activity data for 5-Amino-1H-benzo[d]imidazol-4-ol derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific effects .
- Structural Analog Comparison : Compare activities of derivatives with modifications at the C5 amino group (e.g., methylation or acetylation) to isolate pharmacophore contributions .
- Kinetic Studies : Measure binding affinities using surface plasmon resonance (SPR) to distinguish between direct inhibition and off-target effects .
Q. How can the regioselectivity of 5-Amino-1H-benzo[d]imidazol-4-ol in cross-coupling reactions be controlled?
- Methodological Answer :
- Ligand Design : Bulky ligands like XPhos enhance selectivity for C4 coupling over C2 in Suzuki-Miyaura reactions .
- Solvent Effects : Non-polar solvents (toluene) favor mono-substitution, while DMF promotes di-substitution .
- Substrate Pre-functionalization : Protecting the amino group with Boc anhydride prevents undesired coordination to palladium catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
